3,4-dichloro-N-(quinolin-8-yl)benzamide
CAS No.:
Cat. No.: VC0960400
Molecular Formula: C16H10Cl2N2O
Molecular Weight: 317.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H10Cl2N2O |
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Molecular Weight | 317.2 g/mol |
IUPAC Name | 3,4-dichloro-N-quinolin-8-ylbenzamide |
Standard InChI | InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Standard InChI Key | FTCRLBXJOFJNHM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
3,4-dichloro-N-(quinolin-8-yl)benzamide is characterized by a quinoline ring system connected to a benzamide moiety at the 8-position, with the benzene portion of the benzamide bearing chlorine atoms at the 3 and 4 positions. This structural arrangement confers specific chemical properties and reactivity patterns to the molecule, influencing its behavior in various chemical and biological systems.
The compound possesses the following identification parameters:
Parameter | Value |
---|---|
Molecular Formula | C16H10Cl2N2O |
Molecular Weight | 317.2 g/mol |
IUPAC Name | 3,4-dichloro-N-quinolin-8-ylbenzamide |
Standard InChI | InChI=1S/C16H10Cl2N2O/c17-12-7-6-11(9-13(12)18)16(21)20-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H,(H,20,21) |
Standard InChIKey | FTCRLBXJOFJNHM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl)N=CC=C2 |
PubChem Compound ID | 836003 |
The chemical structure features several key elements: a quinoline heterocycle providing aromaticity and nitrogen-based functionality, an amide linkage that can participate in hydrogen bonding, and two chlorine substituents that influence the electron distribution within the molecule. The presence of these structural elements contributes to the compound's physical properties and chemical reactivity.
Physicochemical Properties
Based on its structural composition, 3,4-dichloro-N-(quinolin-8-yl)benzamide demonstrates several noteworthy physicochemical properties that influence its behavior in chemical and biological systems. While specific experimental data for this exact compound is limited in the available literature, general principles of organic chemistry and data from similar compounds suggest the following characteristics:
The compound is expected to have limited water solubility due to its relatively high molecular weight and the presence of hydrophobic aromatic rings and chlorine substituents. The amide functional group provides some potential for hydrogen bonding, which may slightly enhance water solubility compared to purely hydrocarbon structures. The quinoline nitrogen and amide oxygen can act as hydrogen bond acceptors, while the amide NH can serve as a hydrogen bond donor .
Synthesis Methodologies
The synthesis of 3,4-dichloro-N-(quinolin-8-yl)benzamide can be achieved through several established methods that are commonly employed for the preparation of similar N-(quinolin-8-yl)amide derivatives. These synthetic routes typically involve the reaction between 8-aminoquinoline and appropriately activated 3,4-dichlorobenzoic acid derivatives.
Acyl Chloride Method
One common approach for synthesizing this compound involves the reaction of 3,4-dichlorobenzoyl chloride with 8-aminoquinoline. This method typically follows a procedure similar to the following:
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To a stirred solution of 3,4-dichlorobenzoic acid (5 mmol) and DMF (catalytic amount) in dichloromethane, oxalyl chloride (7.5 mmol) is added dropwise.
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The solution is stirred at room temperature for 1-2 hours to complete the formation of the acyl chloride.
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After evaporation of the solvent under reduced pressure, the resulting acyl chloride is dissolved in fresh dichloromethane.
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To a separate solution of 8-aminoquinoline (2.5 mmol) and N,N-dimethyl-4-aminopyridine (DMAP) (0.25 mmol) in dichloromethane, triethylamine (5 mmol) is added.
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The solution is cooled to 0°C, and the previously prepared acyl chloride solution is added dropwise.
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The reaction mixture is stirred at room temperature overnight.
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The mixture is then washed with saturated aqueous sodium bicarbonate and dichloromethane.
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The combined organic phase is washed with aqueous HCl and dried over anhydrous sodium sulfate.
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After filtration and evaporation, the crude product is purified by column chromatography to yield 3,4-dichloro-N-(quinolin-8-yl)benzamide .
Mixed Anhydride Method
An alternative synthetic approach involves the activation of 3,4-dichlorobenzoic acid using ethyl chloroformate to form a mixed anhydride intermediate:
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3,4-Dichlorobenzoic acid (5 mmol) and triethylamine (5 mmol) are dissolved in dichloromethane under nitrogen atmosphere.
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The solution is cooled to 0°C, and ethyl chloroformate (10 mmol) is added dropwise.
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After stirring at 0°C for 1-2 hours, a solution of 8-aminoquinoline (2.5 mmol) in dichloromethane is added dropwise.
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The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Work-up and purification procedures similar to those described in the acyl chloride method are followed to obtain the desired product .
These synthetic methods typically yield the product in moderate to good yields, depending on the specific reaction conditions and purification procedures employed.
Biological Activity and Applications
Structure-Activity Relationships
The structure-activity relationship (SAR) analysis of related compounds suggests that:
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The dichlorophenyl moiety: The presence of chlorine substituents at the 3,4-positions of the benzene ring may enhance biological activity. Research on similar compounds indicates that electron-withdrawing groups are beneficial for inhibitory activity against certain pathogens .
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The quinoline scaffold: This heterocyclic system is often associated with biological activity, contributing to the compound's interaction with various biological targets.
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The amide linkage: This functional group can participate in hydrogen bonding with biological targets, potentially enhancing binding affinity to proteins or receptors.
These structural features collectively contribute to the potential biological profile of 3,4-dichloro-N-(quinolin-8-yl)benzamide, making it a compound of interest for further investigation in medicinal chemistry research.
Comparative Analysis with Related Compounds
To better understand the properties and potential applications of 3,4-dichloro-N-(quinolin-8-yl)benzamide, it is valuable to compare it with structurally related compounds.
Comparison with Other Quinoline Benzamides
The differences in substitution patterns among these compounds can significantly impact their physicochemical properties and biological activities. For instance, the position of substituents on the quinoline ring can affect the compound's ability to interact with specific biological targets, while the presence and position of chlorine atoms on the benzene ring influence the electron distribution and reactivity of the molecule.
Research Applications and Future Directions
Current Research Applications
3,4-dichloro-N-(quinolin-8-yl)benzamide and related compounds have found applications in several research areas:
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As synthetic intermediates in the preparation of more complex molecules with potential biological activity.
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As model compounds for studying structure-activity relationships in quinoline-based benzamides.
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In the development of new methodologies for C-H functionalization reactions, where quinoline-based benzamides often serve as directing groups for metal-catalyzed transformations .
Future Research Directions
Several promising research directions could further explore the properties and applications of 3,4-dichloro-N-(quinolin-8-yl)benzamide:
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Comprehensive biological screening to determine its activity against various pathogens and cancer cell lines, particularly given the promising results observed with related compounds.
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Investigation of its potential as a ligand in coordination chemistry, as the quinoline nitrogen and amide functionality could coordinate with various metal ions.
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Exploration of structure-activity relationships through the synthesis and evaluation of analogues with modified substitution patterns.
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Development of more efficient and sustainable synthetic methods for its preparation, potentially employing catalytic approaches or flow chemistry techniques.
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